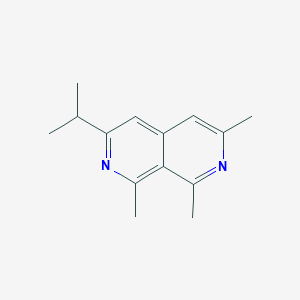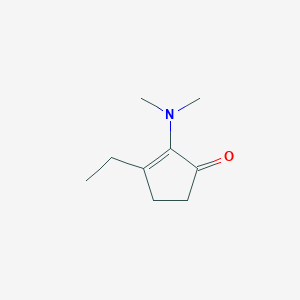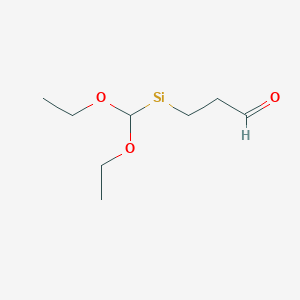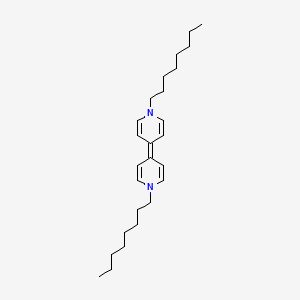
1-Octyl-4-(1-octylpyridin-4(1H)-ylidene)-1,4-dihydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octyl-4-(1-octylpyridin-4(1H)-ylidene)-1,4-dihydropyridine is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dihydropyridine core with octyl groups attached to both the pyridine and dihydropyridine rings, making it a subject of interest in synthetic chemistry and material science.
Métodos De Preparación
The synthesis of 1-Octyl-4-(1-octylpyridin-4(1H)-ylidene)-1,4-dihydropyridine typically involves multi-step organic reactions. The preparation begins with the formation of the pyridine ring, followed by the introduction of octyl groups through alkylation reactions. The final step involves the formation of the dihydropyridine ring via cyclization reactions under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
1-Octyl-4-(1-octylpyridin-4(1H)-ylidene)-1,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Octyl-4-(1-octylpyridin-4(1H)-ylidene)-1,4-dihydropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 1-Octyl-4-(1-octylpyridin-4(1H)-ylidene)-1,4-dihydropyridine involves its interaction with molecular targets through various pathways. For instance, it can inhibit enzymes by forming complexes with active site residues, thereby blocking substrate access. The compound’s ability to chelate metal ions also plays a role in its biological activity .
Comparación Con Compuestos Similares
Similar compounds to 1-Octyl-4-(1-octylpyridin-4(1H)-ylidene)-1,4-dihydropyridine include other dihydropyridine derivatives and pyridine-based molecules. These compounds share structural similarities but differ in their functional groups and substituents, which influence their chemical reactivity and applications. For example, benzodiazepine derivatives like 1-octyl-4-(2-oxopropylidene)-1,2,4,5-tetrahydro-2H-1,5-benzodiazepine-2-one have been studied for their corrosion inhibition properties .
Propiedades
Número CAS |
87922-27-8 |
|---|---|
Fórmula molecular |
C26H42N2 |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
1-octyl-4-(1-octylpyridin-4-ylidene)pyridine |
InChI |
InChI=1S/C26H42N2/c1-3-5-7-9-11-13-19-27-21-15-25(16-22-27)26-17-23-28(24-18-26)20-14-12-10-8-6-4-2/h15-18,21-24H,3-14,19-20H2,1-2H3 |
Clave InChI |
BIAUQEDQPLUDQZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1C=CC(=C2C=CN(C=C2)CCCCCCCC)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14386757.png)

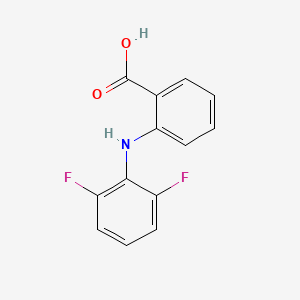
![N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide](/img/structure/B14386773.png)
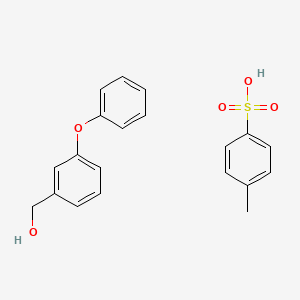
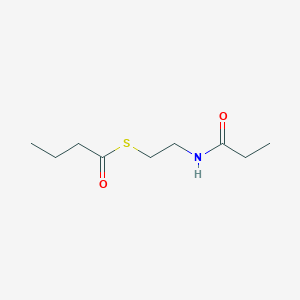
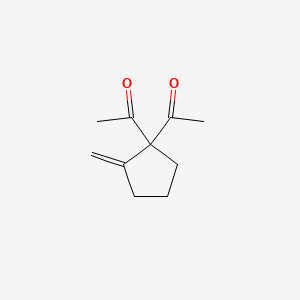
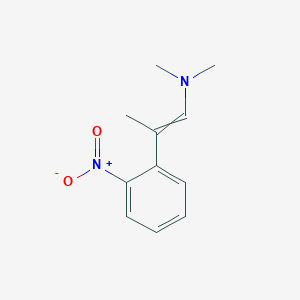
![2,4-Diphenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386810.png)
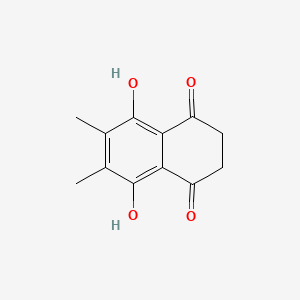
![6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione](/img/structure/B14386819.png)
